Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
CAS No.: 1095822-17-5
Cat. No.: VC2928048
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1095822-17-5 |
|---|---|
| Molecular Formula | C8H7N3O2 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C8H7N3O2/c1-13-8(12)6-5-2-3-9-7(5)11-4-10-6/h2-4H,1H3,(H,9,10,11) |
| Standard InChI Key | OVLUFZHAPSKJJO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2C=CNC2=NC=N1 |
| Canonical SMILES | COC(=O)C1=C2C=CNC2=NC=N1 |
Introduction
Chemical Structure and Properties
Molecular Structure
Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate features a fused bicyclic heterocyclic system consisting of a pyrrole ring fused to a pyrimidine ring, with a methyl carboxylate group at the 4-position. This structural arrangement creates a planar molecule with multiple nitrogen atoms that can participate in hydrogen bonding interactions, making it potentially valuable for biological applications. The compound's structure includes a pyrrole NH group at the 7-position that can serve as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring can function as hydrogen bond acceptors .
Physical and Chemical Properties
Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate has a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol as determined by computational methods . The compound is identified by the CAS number 1095822-17-5 and has been cataloged in chemical databases since 2012, with the most recent modification to its record occurring on April 5, 2025 . This relatively low molecular weight positions it favorably within drug-like chemical space, making it a potential candidate for medicinal chemistry applications and further structural modifications.
Table 1: Key Physical and Chemical Properties of Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C8H7N3O2 |
| Molecular Weight | 177.16 g/mol |
| CAS Number | 1095822-17-5 |
| IUPAC Name | methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
| InChI | InChI=1S/C8H7N3O2/c1-13-8(12)6-5-2-3-9-7(5)11-4-10-6/h2-4H,1H3,(H,9,10,11) |
| InChIKey | OVLUFZHAPSKJJO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2C=CNC2=NC=N1 |
Chemical Identifiers and Nomenclature
The compound is recognized by several chemical identifiers that facilitate its identification in chemical databases and literature. Its standard IUPAC name is methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, although it may also appear under synonyms such as MFCD17015873 in various chemical catalogs . The InChIKey OVLUFZHAPSKJJO-UHFFFAOYSA-N provides a unique identifier for the compound, enabling rapid database searches and unambiguous identification . The canonical SMILES notation COC(=O)C1=C2C=CNC2=NC=N1 represents the compound's structure in a linear format suitable for computational chemistry applications .
Synthesis Approaches
Synthesis of Related Compounds
For related pyrrolo[2,3-d]pyrimidines, a common synthetic pathway involves:
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Formation of a suitably substituted pyrimidine core
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Introduction of functional groups that facilitate ring closure
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Construction of the pyrrole ring to complete the bicyclic system
For example, the synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives begins with Raney Nickel desulfurization of 4,6-diaminopyrimidine-2-thiol to afford 4,6-diaminopyrimidine . This is followed by iodination and Sonogashira coupling, resulting in an intermediate that undergoes deprotection and base-promoted ring closure under microwave irradiation to yield the desired pyrrolo[2,3-d]pyrimidine core structure .
Further functionalization of these compounds often involves:
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Iodination at the C-5 position using N-iodosuccinimide (NIS)
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Introduction of substituents at the N-7 position through nucleophilic substitution reactions under basic conditions
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Introduction of aryl or other substituents at the C-5 position via Suzuki-Miyaura coupling reactions
Structure-Activity Relationships
Molecular Modeling Insights
Research on related pyrrolo[2,3-d]pyrimidines has provided valuable insights into structure-activity relationships that may be relevant to Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate. Molecular modeling studies have utilized the X-ray crystal structure of PfCDPK4 (4QOX from the RSCB protein data bank) to design inhibitors with a pyrrolo[2,3-d]pyrimidine core . These studies have demonstrated that modifications at various positions of the core structure can significantly influence binding interactions with target proteins.
Key Structural Features Affecting Activity
Several structural features have been identified as important determinants of biological activity in pyrrolo[2,3-d]pyrimidines:
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N-7 Substituents: Both hydrophobic groups (such as cyclopropylmethyl) and hydrophilic groups (such as 4-piperidinyl) at the N-7 position have demonstrated comparable binding affinities in molecular docking studies, suggesting the presence of an additional hydrophobic pocket near the carbohydrate binding region of the target protein .
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C-5 Substituents: Bulky aromatic groups at the C-5 position have been explored to enhance selectivity for PfCDPK4 over human kinases, targeting the hydrophobic pocket adjacent to the smaller gatekeeper residue in PfCDPK4 .
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4-Position Functionality: In Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate, the methyl carboxylate group at the 4-position introduces a unique functionality that could interact with specific residues in target proteins, potentially influencing binding affinity and selectivity.
These structure-activity relationships provide a foundation for understanding how Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate might interact with biological targets and guide the development of derivatives with enhanced properties.
Table 2: Structure-Activity Relationships in Pyrrolo[2,3-d]pyrimidines
| Position | Substituent Type | Effect on Activity | Potential Binding Interactions |
|---|---|---|---|
| N-7 | Hydrophobic (e.g., cyclopropylmethyl) | Comparable binding to hydrophilic groups | Interaction with hydrophobic pocket near carbohydrate binding region |
| N-7 | Hydrophilic (e.g., 4-piperidinyl) | Comparable binding to hydrophobic groups | Interaction with additional binding regions |
| C-5 | Bulky aromatic groups | Enhanced selectivity for PfCDPK4 | Targeting hydrophobic pocket adjacent to smaller gatekeeper residue |
| C-4 | Carboxylate functionality | Potential influence on binding affinity and selectivity | Hydrogen bonding and electrostatic interactions |
Future Research Directions
Unexplored Biological Targets
While research on related compounds has focused primarily on antimalarial applications targeting PfCDPK4 and PfCDPK1, Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate may also have potential against other biological targets:
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Human kinases implicated in cancer and inflammatory disorders
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Bacterial targets beyond FtsZ
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Viral enzymes crucial for replication
Synthetic Methodology Development
Further research could focus on developing improved synthetic methods for Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate and its derivatives, potentially including:
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More efficient routes to the core structure
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Regioselective functionalization methods
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Green chemistry approaches with reduced environmental impact
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